molecular formula C10H8ClN3O B1367347 3-(6-Chloro-3-pyridazinyloxy)phenylamine CAS No. 30184-98-6

3-(6-Chloro-3-pyridazinyloxy)phenylamine

Cat. No.: B1367347
CAS No.: 30184-98-6
M. Wt: 221.64 g/mol
InChI Key: SRZDKTAYKBHIIJ-UHFFFAOYSA-N
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Description

3-(6-Chloro-3-pyridazinyloxy)phenylamine is a chemical compound with the molecular formula C10H8ClN3O and a molecular weight of 221.65 g/mol . This compound is characterized by the presence of a chloro-substituted pyridazine ring attached to a phenylamine group through an oxygen atom. It is primarily used in research and development within the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Chloro-3-pyridazinyloxy)phenylamine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves:

    Large-scale chlorination: of 3-pyridazinol.

    Efficient coupling: with 3-aminophenol under controlled conditions to maximize yield.

Chemical Reactions Analysis

Types of Reactions

3-(6-Chloro-3-pyridazinyloxy)phenylamine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Oxidation and Reduction: The phenylamine group can undergo oxidation to form corresponding nitroso or nitro derivatives.

    Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Amino derivatives.

Scientific Research Applications

3-(6-Chloro-3-pyridazinyloxy)phenylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(6-Chloro-3-pyridazinyloxy)phenylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The chloro-substituted pyridazine ring and phenylamine group play crucial roles in these interactions, potentially leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(6-Bromo-3-pyridazinyloxy)phenylamine: Similar structure with a bromo group instead of a chloro group.

    3-(6-Fluoro-3-pyridazinyloxy)phenylamine: Similar structure with a fluoro group instead of a chloro group.

    3-(6-Methyl-3-pyridazinyloxy)phenylamine: Similar structure with a methyl group instead of a chloro group.

Uniqueness

3-(6-Chloro-3-pyridazinyloxy)phenylamine is unique due to the presence of the chloro group, which can influence its reactivity and interactions with other molecules. The chloro group can enhance the compound’s stability and alter its electronic properties, making it distinct from its analogs.

Properties

IUPAC Name

3-(6-chloropyridazin-3-yl)oxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O/c11-9-4-5-10(14-13-9)15-8-3-1-2-7(12)6-8/h1-6H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRZDKTAYKBHIIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=NN=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20516557
Record name 3-[(6-Chloropyridazin-3-yl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20516557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30184-98-6
Record name 3-[(6-Chloropyridazin-3-yl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20516557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A concentrated aqueous solution of 44 g of sodium hydroxide was added to a stirred solution of 149 g of 3,6-dichloropyridazine and 114.5 g of meta-aminophenol in 500 ml of dimethyl sulfoxide, at room temperature. The stirred mixture was heated, refluxed (150°-155° C.) for two hours, cooled, and filtered. The filter cake was recrystallized from aqueous methanol to give 3-(6-chloro-3-pyridazinyloxy)benzeneamine (1A), as an off-white solid, mp: 76°-77° C.
Quantity
44 g
Type
reactant
Reaction Step One
Quantity
149 g
Type
reactant
Reaction Step One
Quantity
114.5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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